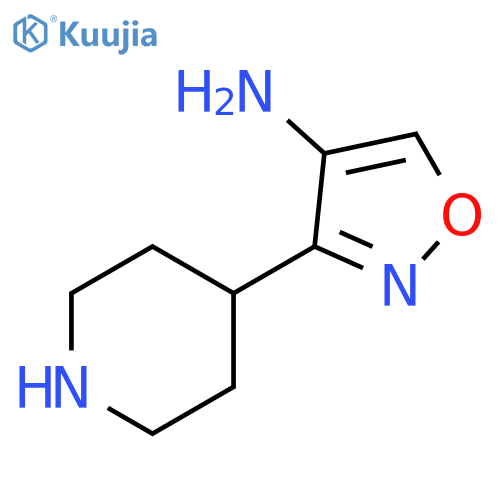

Cas no 2680873-20-3 (3-(piperidin-4-yl)-1,2-oxazol-4-amine)

2680873-20-3 structure

商品名:3-(piperidin-4-yl)-1,2-oxazol-4-amine

3-(piperidin-4-yl)-1,2-oxazol-4-amine 化学的及び物理的性質

名前と識別子

-

- 4-Isoxazolamine, 3-(4-piperidinyl)-

- 3-(piperidin-4-yl)-1,2-oxazol-4-amine

-

- インチ: 1S/C8H13N3O/c9-7-5-12-11-8(7)6-1-3-10-4-2-6/h5-6,10H,1-4,9H2

- InChIKey: LVUZXLIDDPZIQZ-UHFFFAOYSA-N

- ほほえんだ: O1C=C(N)C(C2CCNCC2)=N1

じっけんとくせい

- 密度みつど: 1.153±0.06 g/cm3(Predicted)

- ふってん: 319.6±42.0 °C(Predicted)

- 酸性度係数(pKa): 9.77±0.10(Predicted)

3-(piperidin-4-yl)-1,2-oxazol-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28270957-0.1g |

3-(piperidin-4-yl)-1,2-oxazol-4-amine |

2680873-20-3 | 0.1g |

$1970.0 | 2023-09-09 | ||

| Enamine | EN300-28270957-0.05g |

3-(piperidin-4-yl)-1,2-oxazol-4-amine |

2680873-20-3 | 0.05g |

$1880.0 | 2023-09-09 | ||

| Enamine | EN300-28270957-1g |

3-(piperidin-4-yl)-1,2-oxazol-4-amine |

2680873-20-3 | 1g |

$2239.0 | 2023-09-09 | ||

| Enamine | EN300-28270957-10g |

3-(piperidin-4-yl)-1,2-oxazol-4-amine |

2680873-20-3 | 10g |

$9627.0 | 2023-09-09 | ||

| Enamine | EN300-28270957-1.0g |

3-(piperidin-4-yl)-1,2-oxazol-4-amine |

2680873-20-3 | 1g |

$2239.0 | 2023-05-25 | ||

| Enamine | EN300-28270957-0.5g |

3-(piperidin-4-yl)-1,2-oxazol-4-amine |

2680873-20-3 | 0.5g |

$2149.0 | 2023-09-09 | ||

| Enamine | EN300-28270957-5.0g |

3-(piperidin-4-yl)-1,2-oxazol-4-amine |

2680873-20-3 | 5g |

$6492.0 | 2023-05-25 | ||

| Enamine | EN300-28270957-10.0g |

3-(piperidin-4-yl)-1,2-oxazol-4-amine |

2680873-20-3 | 10g |

$9627.0 | 2023-05-25 | ||

| Enamine | EN300-28270957-2.5g |

3-(piperidin-4-yl)-1,2-oxazol-4-amine |

2680873-20-3 | 2.5g |

$4388.0 | 2023-09-09 | ||

| Enamine | EN300-28270957-0.25g |

3-(piperidin-4-yl)-1,2-oxazol-4-amine |

2680873-20-3 | 0.25g |

$2059.0 | 2023-09-09 |

3-(piperidin-4-yl)-1,2-oxazol-4-amine 関連文献

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

2680873-20-3 (3-(piperidin-4-yl)-1,2-oxazol-4-amine) 関連製品

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬